5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(10(8-15)7-13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCBGNQGHSXXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195298 | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689250-54-2 | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689250-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 216.24 g/mol. The structure comprises a pyrazole ring substituted with a methoxy group on the phenyl ring and an aldehyde functional group at the 4-position of the pyrazole ring.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the methoxy and aldehyde groups. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Combining appropriate hydrazines with aldehydes.
- Functional Group Modifications : Using methoxy and other substituents to enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Inhibition observed against fungi such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. In vitro studies indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Recent findings highlight the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values from cytotoxicity assays are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| HepG2 | 12.3 |
The biological activity of this compound is believed to involve interactions with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with receptors related to pain and inflammation.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives, including our compound, displayed significant antimicrobial effects in animal models.
- Cancer Treatment : In vivo studies have shown that compounds similar to this compound can reduce tumor size in xenograft models.
Scientific Research Applications
Chemistry
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of more complex pyrazole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes for Pyrazole Derivatives
| Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|
| Condensation | 4-Methoxyphenylhydrazine + Aldehyde | Acidic medium | Pyrazole derivative |
| Cyclization | Hydrazone intermediates | Heating in ethanol | 5-(4-Methoxyphenyl)-1-methylpyrazole |
| Substitution | Methoxy group with nucleophiles | Varies (catalysts needed) | Various substituted pyrazoles |
Biology
The compound has shown potential in biological studies, particularly in enzyme inhibition. It interacts with key enzymes like acetylcholinesterase, which plays a significant role in neurotransmission.
Case Study: Enzyme Inhibition
A study demonstrated that this compound exhibits competitive inhibition against acetylcholinesterase, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
Table 2: Biological Activity of the Compound
Industrial Applications
In addition to its research applications, this compound is utilized in the industrial sector for producing dyes, pigments, and specialty chemicals. Its ability to undergo various chemical reactions allows it to serve as a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with structurally related pyrazole derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Substituent Variations on the Pyrazole Core
Halogen-Substituted Derivatives
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Substituents: 4-chlorophenoxy (position 5), methyl (position 3), phenyl (position 1). Activity: Exhibits antimicrobial and anti-inflammatory properties, attributed to the electron-withdrawing chlorine atom enhancing electrophilicity and interaction with biological targets .
5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde ():
Aryl Group Modifications
- 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (): Substituents: Fluorophenyl (position 1), methyl (position 5).
Antimicrobial and Anti-Inflammatory Activities
- Pyrazole derivatives with halogen or electron-withdrawing groups (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate enhanced antimicrobial efficacy against Gram-positive bacteria and fungi, likely due to improved membrane interaction .
- The absence of halogen in this compound suggests its activity profile may differ, emphasizing the role of substituent electronegativity in biological targeting.
Enzyme Inhibition
- In , substituted imidazoles and indoles with 4-methoxyphenyl groups were evaluated as ALOX15 inhibitors. Pyrazole analogs with similar substituents may exhibit comparable inhibitory effects, though scaffold differences (imidazole vs. pyrazole) could alter binding kinetics .
Crystallographic Validation
- Compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been structurally validated using X-ray diffraction (), ensuring accurate stereochemical assignments for activity studies .
Preparation Methods
Reaction Overview:
- Reagents: Pyrazole derivative, POCl₃, DMF
- Conditions:
- Initial cooling at 0–5°C to control reactivity
- Subsequent warming to room temperature
- Reaction time typically ranges from 4 to 8 hours
- Outcome: Selective formylation at the 4-position of the pyrazole ring
Research Findings:
- A study demonstrated successful synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, with yields ranging from 70% to 85% under optimized conditions (reaction temperature of 80–90°C for 4 hours).
- The use of anhydrous DMF is critical to prevent hydrolysis and side reactions, ensuring high regioselectivity and yield.
Reaction Scheme:
Pyrazole derivative + POCl₃ + DMF → Pyrazole-4-carbaldehyde
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Time | 4 hours |
| Solvent | DMF (anhydrous) |
| Reagent | POCl₃ |
Nucleophilic Substitution and Aromatic Substitution Routes
Another approach involves nucleophilic aromatic substitution, particularly targeting the pyrazole ring's 4-position, facilitated by activating groups such as methoxy.
Methodology:
- Reacting 4-methoxyphenylhydrazine with suitable ketones (e.g., 3-methyl-2-butanone) to form hydrazones, followed by cyclization under acidic conditions.
- Alternatively, direct substitution of halogenated pyrazoles with methoxyphenyl groups in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetonitrile or DMF.
Research Data:
- A synthesis involving the reaction of 4-methoxyphenylhydrazine with methyl ketones yields hydrazones, which upon cyclization and oxidation produce the target pyrazole derivatives.
- The process typically requires refluxing at temperatures around 80°C, with purification via column chromatography.
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or acetonitrile |
| Temperature | Reflux (~80°C) |
| Catalyst | None or catalytic K₂CO₃ |
| Reaction Time | 6–12 hours |
Alternative Synthetic Strategies
a. Metal-Assisted Crystallization and Purification:
- Metal ions such as copper can assist in crystal growth and purification, as demonstrated in the synthesis of related pyrazole derivatives.
- This method enhances purity and yields, especially when crystallization is challenging.
b. Multi-step Synthesis via Hydrazone Intermediates:
- Formation of hydrazones followed by oxidative cyclization under mild conditions can produce the desired aldehyde-functionalized pyrazoles with high regioselectivity.
Q & A
Q. What are the standard protocols for synthesizing 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF . Optimization involves adjusting reaction time (3–6 hours) and temperature (80–120°C). Post-synthesis purification often employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- X-ray crystallography for unambiguous structural determination (e.g., monoclinic P2₁/c space group, unit cell parameters) .
- FT-IR to confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
- NMR (¹H/¹³C) to assign aromatic protons (δ 7.2–8.1 ppm) and the aldehyde proton (δ ~9.8 ppm) .
Q. How can researchers evaluate the biological activity of this compound?
Common assays include:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying MIC values) may arise from differences in bacterial strains, solvent systems (DMSO vs. aqueous buffers), or assay protocols. Validate results using positive controls (e.g., ciprofloxacin) and replicate experiments with standardized OECD guidelines .
Q. What crystallographic insights explain the compound’s reactivity?
Crystal packing analysis reveals intermolecular C–H···O interactions between the aldehyde group and methoxy oxygen, stabilizing the lattice . These interactions may influence solubility and reactivity in nucleophilic substitutions .
Q. What mechanistic pathways govern its reactivity in nucleophilic substitutions?
The aldehyde group undergoes aryloxy substitution (e.g., with 4-chlorophenol) under basic conditions (KOH/DMSO, reflux). Kinetic studies suggest a two-step mechanism: (1) deprotonation of phenol, (2) nucleophilic attack at the aldehyde carbon .
Q. How can computational modeling predict its pharmacokinetic properties?
DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and compute electronic properties (HOMO-LUMO gaps, dipole moments). ADMET predictions using SwissADME assess bioavailability (%ABS = 65–75) and blood-brain barrier penetration .
Q. What strategies improve regioselectivity in pyrazole ring functionalization?
Use directing groups (e.g., methyl at position 1) to control electrophilic substitution. For example, Vilsmeier-Haack formylation selectively targets position 4 due to steric and electronic effects .
Methodological Challenges
Q. How to synthesize derivatives without degrading the aldehyde group?
Protect the aldehyde as a thioacetal (e.g., using ethanedithiol/BF₃·Et₂O) before performing harsh reactions (e.g., Grignard additions). Deprotect with HgCl₂/CaCO₃ post-synthesis .
Q. What thermal analysis methods assess stability?
TGA/DSC under nitrogen (10°C/min) reveals decomposition onset at ~180°C, correlating with aldehyde oxidation. Store the compound at –20°C under argon to prevent degradation .
Q. How to validate spectroscopic assignments?
Cross-reference experimental 2D NMR (HSQC, HMBC) with calculated chemical shifts (GIAO method) . For IR, compare experimental peaks with simulated spectra (Vibratz v1.9).
Data-Driven Design Considerations
Q. How does solvent polarity impact reaction yields?
Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution yields (~75–85%) by stabilizing transition states. Non-polar solvents (toluene) reduce side reactions but lower reactivity .
Q. What structural features correlate with bioactivity?
QSAR models identify the methoxyphenyl group as critical for antimicrobial activity (π-π stacking with bacterial enzyme pockets). Replace the methyl group with trifluoromethyl to enhance lipophilicity (logP ↑ 0.5) .
Q. What purification techniques maximize enantiomeric purity?
Use chiral column chromatography (Chiralpak IA, hexane/isopropanol) or recrystallization with chiral additives (e.g., L-proline) .
Q. How to scale up synthesis sustainably?
Replace POCl₃ with microwave-assisted synthesis (reduces reaction time by 50%) and recover DMF via vacuum distillation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
